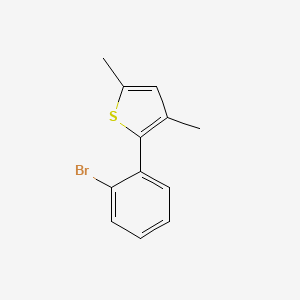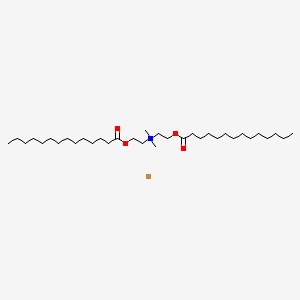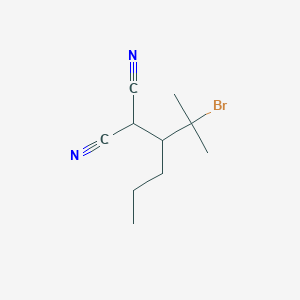
(2-Bromo-2-methylhexan-3-yl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-2-methylhexan-3-yl)propanedinitrile is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propanedinitrile moiety attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-methylhexan-3-yl)propanedinitrile typically involves the bromination of 2-methylhexan-3-yl)propanedinitrile. This can be achieved through the following steps:
Starting Material Preparation: The initial step involves the preparation of 2-methylhexan-3-yl)propanedinitrile.
Bromination Reaction: The bromination is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-2-methylhexan-3-yl)propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether or alcohol solvents.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Bromo-2-methylhexan-3-yl)propanedinitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties may be exploited in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of (2-Bromo-2-methylhexan-3-yl)propanedinitrile involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound’s reactivity is influenced by the presence of the methyl group and the propanedinitrile moiety, which can stabilize or destabilize reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylbutane: Similar in structure but with a shorter carbon chain.
2-Bromo-2-methylpentane: Similar but with one less carbon atom in the chain.
2-Bromo-2-methylheptane: Similar but with one more carbon atom in the chain.
Uniqueness
(2-Bromo-2-methylhexan-3-yl)propanedinitrile is unique due to the presence of the propanedinitrile group, which imparts distinct reactivity and potential applications compared to other brominated alkanes. This compound’s specific structure allows for targeted reactions and applications that are not possible with simpler analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structural features and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Propiedades
Número CAS |
105694-94-8 |
|---|---|
Fórmula molecular |
C10H15BrN2 |
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
2-(2-bromo-2-methylhexan-3-yl)propanedinitrile |
InChI |
InChI=1S/C10H15BrN2/c1-4-5-9(10(2,3)11)8(6-12)7-13/h8-9H,4-5H2,1-3H3 |
Clave InChI |
BTLNOUYYGCBVDE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C#N)C#N)C(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



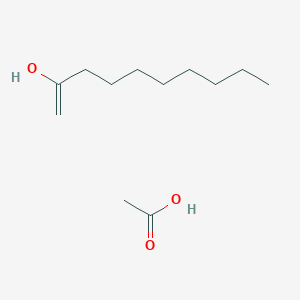
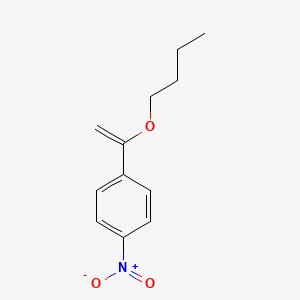
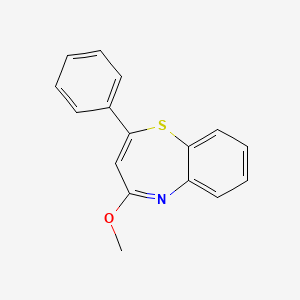
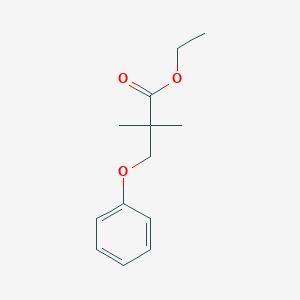
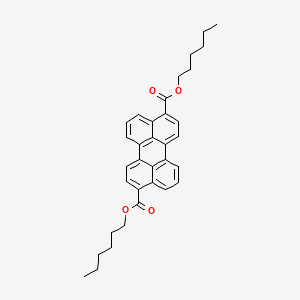
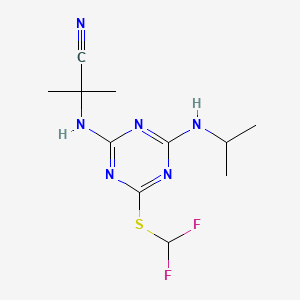
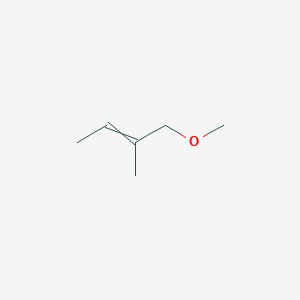
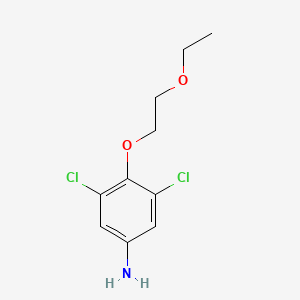
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
